2-Bromo-4,5-dimethoxyphenylacetic acid

Übersicht

Beschreibung

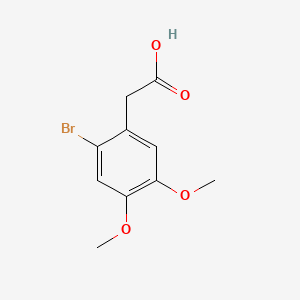

2-Bromo-4,5-dimethoxyphenylacetic acid: is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.096 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenylacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid can be achieved through several methods. One common approach involves the bromination of 4,5-dimethoxyphenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Metabolic Oxidation

In biological systems, this compound undergoes oxidative deamination followed by oxidation. A study analyzing 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism identified 4-bromo-2,5-dimethoxyphenylacetic acid as the primary metabolite (73% of total metabolites), formed via monoamine oxidase (MAO)-catalyzed deamination and subsequent aldehyde dehydrogenase-mediated oxidation .

Chemical Oxidation

In synthetic contexts, the compound can participate in oxidation reactions under strong oxidizing agents (e.g., KMnO₄), though specific protocols are less documented compared to its metabolic pathways .

Substitution Reactions

The bromine atom at the 2-position is susceptible to nucleophilic substitution.

Bromine Replacement

In a patented synthesis method , bromine substitution occurs during the formation of 2-bromo-4,5-dimethoxybenzenepropanenitrile :

-

Bromination : 3,4-Dimethoxybenzaldehyde reacts with bromine in acetic acid (0–110°C, 1–24 hrs) to yield 2-bromo-4,5-dimethoxybenzaldehyde (86.5% yield) .

-

Condensation : The aldehyde intermediate reacts with acetonitrile under basic conditions (KOH/THF) to form 2-bromo-4,5-dimethoxycinnamyl nitrile .

Palladium-Catalyzed Coupling

While not explicitly documented for this compound, analogous brominated phenylacetic acids undergo Suzuki-Miyaura cross-coupling with aryl boronic acids, suggesting potential applicability .

Ester Formation

The carboxylic acid group reacts with alcohols to form esters. For example, treatment with methanol and sulfuric acid yields methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate :

Intramolecular Condensation

In a synthesis of polycyclic compounds, this compound undergoes condensation with formic acid to form dibenzofuran derivatives :

-

Reagents : Formic acid, H₂SO₄

-

Conditions : 90°C, 2 hrs

-

Product : 2-([(2-Bromo-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl)acetic acid

Decarboxylation

Under thermal or basic conditions, decarboxylation may occur, though direct evidence is limited. Related compounds lose CO₂ at elevated temperatures (>150°C), forming brominated toluene derivatives .

Borohydride Reduction

The ketone intermediate (from decarboxylation) can be reduced to alcohols using NaBH₄ or LiAlH₄. For example, 2-bromo-4,5-dimethoxyphenylethyl alcohol is a minor metabolite formed via aldehyde reduction .

Catalytic Hydrogenation

Hydrogenation over palladium catalysts removes the bromine atom, yielding 4,5-dimethoxyphenylacetic acid .

Structural Insights

The compound’s reactivity is influenced by:

-

Electron-withdrawing bromine : Enhances electrophilicity at the 2-position.

-

Methoxy groups : Activate the ring toward electrophilic substitution but hinder sterically.

-

Carboxylic acid : Participates in acid-base reactions and esterification .

Analytical Characterization

Key techniques for reaction monitoring:

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₁₀H₁₁BrO₄

- Molecular Weight : 275.10 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as methanol and ethyl acetate

- Melting Point : 160-162°C

- pKa Value : Approximately 4.6, indicating weak acidic properties

Neurotransmitter Interaction Studies

Research suggests that 2-Bromo-4,5-dimethoxyphenylacetic acid may influence neurotransmitter systems, similar to other phenylacetic acid derivatives. Preliminary studies indicate potential interactions with serotonin and dopamine receptors, which could be relevant in pharmacological research aimed at understanding mood disorders and neurodegenerative diseases.

Metabolic Studies

This compound has been identified as a significant metabolite in studies related to psychoactive substances like 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In human urine analysis, it accounted for a substantial percentage of detected metabolites, indicating its relevance in toxicology and forensic science .

Cytotoxicity and Anticancer Research

This compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent by inhibiting cell proliferation through mechanisms involving DNA interaction and topoisomerase inhibition . The compound's structure allows it to serve as a scaffold for designing new anticancer drugs.

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various phenylacetic acid derivatives on HeLa cells, revealing that certain derivatives exhibited IC50 values in the nanomolar range . This highlights the potential of this compound as a candidate for further development in cancer therapy.

- Neuropharmacological Studies : Investigations into the interaction of this compound with neurotransmitter systems suggest that it may modulate serotonin levels, providing insights into its possible use in treating mood disorders.

- Metabolite Profiling in Forensic Toxicology : The identification of this compound as a major metabolite in urine samples from users of psychoactive substances underscores its significance in forensic science .

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-dimethoxyphenylacetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-methoxyphenylacetic acid

- 2-Bromo-5-methylphenylacetic acid

- 2-Bromo-6-chlorophenylacetic acid

- 2-Bromo-3-methylphenylacetic acid

- 2-Bromo-4-methoxyphenylacetic acid

Comparison: 2-Bromo-4,5-dimethoxyphenylacetic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. The bromine atom provides a site for further functionalization, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-4,5-dimethoxyphenylacetic acid (BDMPA) is an organic compound with the molecular formula C₁₀H₁₁BrO₄. Its unique structure and potential biological activities have made it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of BDMPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of BDMPA is primarily attributed to its interactions with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anti-cancer properties similar to other phenylacetic acid derivatives. The compound's mechanism may involve:

- Enzyme Inhibition : BDMPA has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.

- Receptor Interaction : It may interact with specific receptors in the body, leading to various physiological effects.

- Cytostatic Activity : Preliminary studies suggest that BDMPA exhibits cytostatic properties against tumor cells, inhibiting their proliferation.

Anticancer Properties

BDMPA has demonstrated significant cytostatic activity against various cancer cell lines. For instance, in studies involving HeLa (cervical cancer) and L1210 (leukemia) cells, BDMPA exhibited IC50 values in the nanomolar range, indicating potent anti-proliferative effects. The compound's enantiomers also showed differential potency, with one enantiomer being notably more effective than the other against endothelial cells and tumor cells .

Neurotransmitter Modulation

Research suggests that BDMPA may modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety. Similar compounds have been associated with alterations in serotonin and dopamine levels, which warrants further investigation into BDMPA's effects on mood disorders .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of BDMPA on bovine aortic endothelial cells (BAEC) and human microvascular endothelial cells (HMEC-1). The results indicated that BDMPA significantly inhibited cell proliferation with IC50 values of 23 nM for BAEC and varying values for HMEC-1 depending on the enantiomer used. This suggests potential applications in targeting vascular endothelial growth in tumors .

Study 2: Enzyme Interaction

Another study focused on the interaction of BDMPA with topoisomerases, which are critical enzymes involved in DNA replication. The compound was tested for its ability to stabilize DNA-topoisomerase complexes. While it did not act as a poison for topoisomerase I or II at lower concentrations, higher concentrations exhibited some inhibitory effects, highlighting its potential as a chemotherapeutic agent .

Data Tables

| Biological Activity | IC50 Values (nM) | Cell Lines Tested |

|---|---|---|

| Cytostatic Activity | 23 | Bovine Aortic Endothelial Cells (BAEC) |

| Cytostatic Activity | Varies | Human Microvascular Endothelial Cells (HMEC-1) |

| Topoisomerase Inhibition | Not significant | Topoisomerase I & II |

Eigenschaften

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOLAGJKKZEHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196997 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-62-5 | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4697-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4697-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.